molecular formula C15H5Cl4NO4 B2535512 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 351998-37-3

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B2535512
CAS RN: 351998-37-3
M. Wt: 405.01
InChI Key: DXQZHIYVTJJTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as AldrichCPR, has the CAS Number 351998-37-3 and a linear formula of C15H5Cl4NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 405.023 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

Developments in novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have facilitated the selective and reliable detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes are instrumental in studying the roles of hROS in various biological and chemical applications, including their generation in stimulated neutrophils, thereby contributing significantly to the understanding of oxidative stress and its implications (Setsukinai et al., 2003).

Plant Growth Regulation

Research into chloro- and methyl-substituted phenoxyacetic and benzoic acids has provided valuable insights into their physiological activity as plant growth-regulating substances. These studies have utilized various assays to determine the activity of these compounds, contributing to agricultural sciences by identifying potential growth regulators for crop enhancement (Pybus et al., 1959).

Coordination Polymers

The synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids has been explored for their crystal structures and photophysical properties. These compounds, featuring efficient light harvesting chromophores, show promise in materials science for their luminescence efficiencies and potential applications in optoelectronic devices (Sivakumar et al., 2011).

Cyclopolymerization

The use of benzoic acid derivatives in the cyclopolymerization of 1,6-heptadiynes, facilitated by ruthenium-based catalysts, has led to the synthesis of block and tristar copolymers. This research contributes to the field of polymer chemistry by offering new routes for the synthesis of complex polymer structures with potential applications in materials science (Mayershofer et al., 2006).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-2-5(4-6)15(23)24/h1-4H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQZHIYVTJJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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